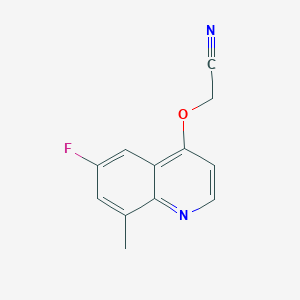
2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves several steps, typically starting with the preparation of the quinoline core. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetonitrile group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium cyanide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances its binding affinity and specificity, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoroquinoline: Lacks the acetonitrile group, leading to different chemical properties and applications.
8-Methylquinoline: Does not contain the fluorine atom, affecting its reactivity and biological activity.
4-Quinolinecarboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific combination of fluorine, methyl, and acetonitrile groups, which confer distinct chemical and biological properties.
Biological Activity
2-((6-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is a synthetic organic compound notable for its unique quinoline structure, which includes a fluorine atom and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets, while the acetonitrile group contributes distinct reactivity profiles.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H10FN3O
- Key Functional Groups :
- Quinoline moiety
- Ether bond
- Acetonitrile functional group
This structural combination is believed to influence its binding affinity to various biological targets, potentially leading to significant pharmacological effects.
Biological Activities
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Enzyme Inhibition : Compounds in this class have shown promise in inhibiting specific enzymes, which can be crucial in treating diseases such as cancer and infections.
- Cytotoxic Effects : Notably, derivatives of quinoline compounds have been reported to possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activities against a range of pathogens, including bacteria and fungi.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of target enzymes | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Antimicrobial Activity | Effective against various pathogens |
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells :
- A study highlighted the cytotoxic effects of related quinoline derivatives on colorectal adenocarcinoma cells (CT-26). The compound induced significant G2/M phase arrest and apoptosis, demonstrating an approximate IC50 value of 742.36 nM . Such findings underscore its potential for development as an anticancer agent.
- Antimicrobial Activity :
- Molecular Docking Studies :
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-(6-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9FN2O/c1-8-6-9(13)7-10-11(16-5-3-14)2-4-15-12(8)10/h2,4,6-7H,5H2,1H3 |
InChI Key |
BMYCHCYIBRRLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)OCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















